
1-Bromo-2-methyl-D3-propane-3,3,3-D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2-methyl-D3-propane-3,3,3-D3 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a halogenated alkane, specifically a brominated derivative of propane. The presence of deuterium atoms makes it useful in various scientific research applications, particularly in studies involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-D3-propane-3,3,3-D3 can be synthesized through the bromination of 2-methylpropane (isobutane) that has been isotopically labeled with deuterium. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated isobutane and bromine under controlled conditions to achieve high yields and purity. The reaction is typically carried out in specialized reactors designed to handle halogenated compounds and isotopic materials.
化学反应分析
Types of Reactions
1-Bromo-2-methyl-D3-propane-3,3,3-D3 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, such as 2-methylpropene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles like NaOH, KCN, or NH3 in polar solvents.
Elimination: Often uses strong bases like KOH or NaOEt in alcoholic solvents.
Oxidation: Utilizes oxidizing agents such as KMnO4 or CrO3 under acidic or basic conditions.
Major Products
Substitution: Products include 2-methyl-2-propanol, 2-methylpropionitrile, and 2-methylpropylamine.
Elimination: The major product is 2-methylpropene.
Oxidation: Products include 2-methyl-2-propanol and 2-methylpropanoic acid.
科学研究应用
1-Bromo-2-methyl-D3-propane-3,3,3-D3 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of pharmaceuticals.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
作用机制
The mechanism of action of 1-Bromo-2-methyl-D3-propane-3,3,3-D3 involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The presence of deuterium atoms can influence the reaction rates and pathways due to the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and understanding the role of hydrogen atoms in chemical transformations.
相似化合物的比较
Similar Compounds
1-Bromo-2-methylpropane: The non-deuterated version of the compound, commonly used in organic synthesis.
2-Bromo-2-methylpropane: Another brominated derivative of propane, used in similar applications but with different reactivity due to the position of the bromine atom.
1-Chloro-2-methylpropane: A chlorinated analog, used in similar substitution and elimination reactions.
Uniqueness
1-Bromo-2-methyl-D3-propane-3,3,3-D3 is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in research applications, such as reduced background signals in spectroscopic studies and the ability to trace molecular pathways with high precision.
属性
分子式 |
C4H9Br |
|---|---|
分子量 |
143.05 g/mol |
IUPAC 名称 |
2-(bromomethyl)-1,1,1,3,3,3-hexadeuteriopropane |
InChI |
InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3 |
InChI 键 |
HLVFKOKELQSXIQ-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(CBr)C([2H])([2H])[2H] |
规范 SMILES |
CC(C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


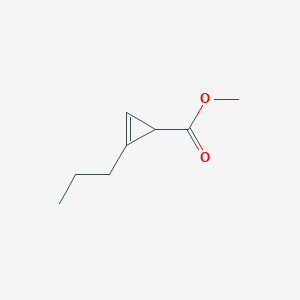
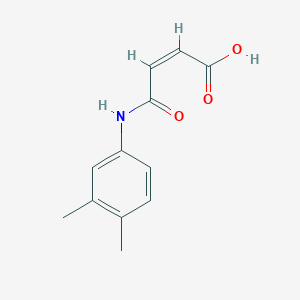
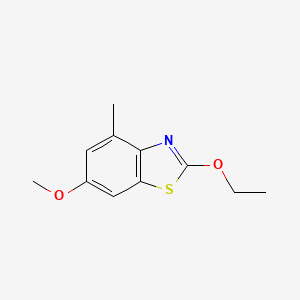
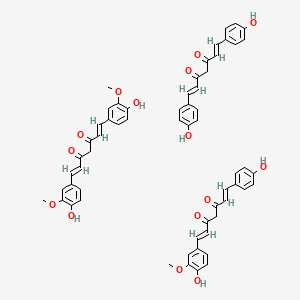

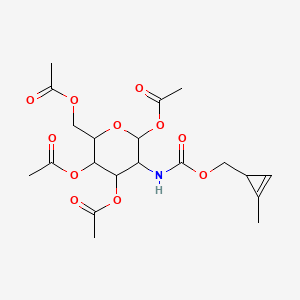
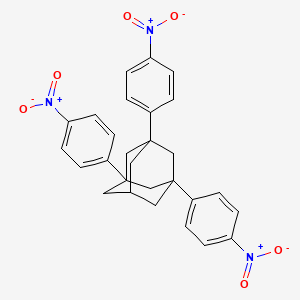
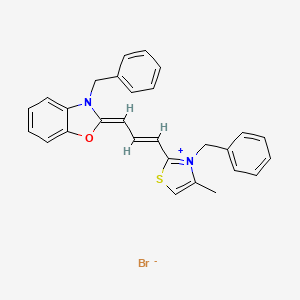
![6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13791377.png)
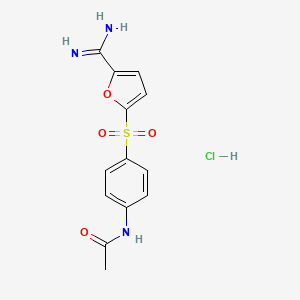
![1-[2-(Diethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B13791384.png)
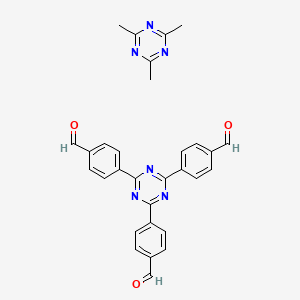
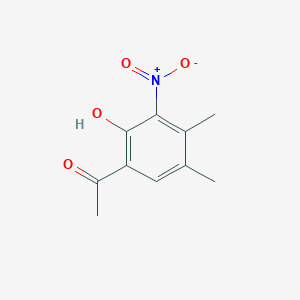
![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)
